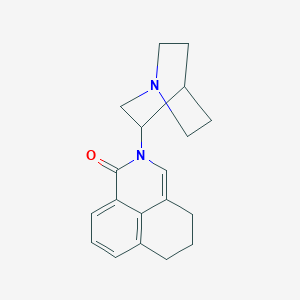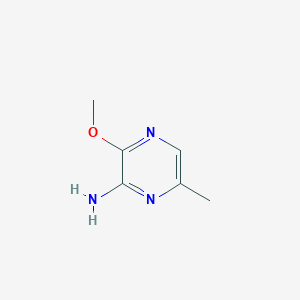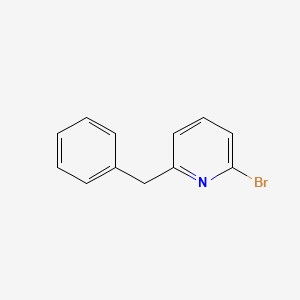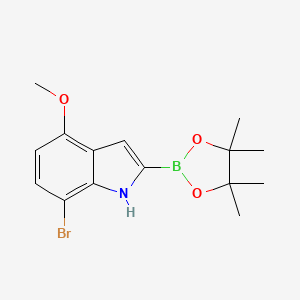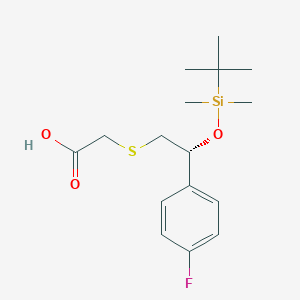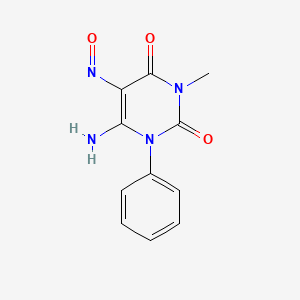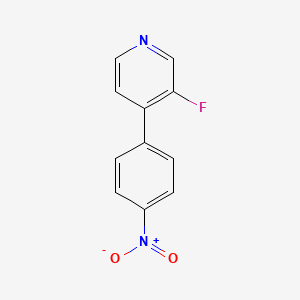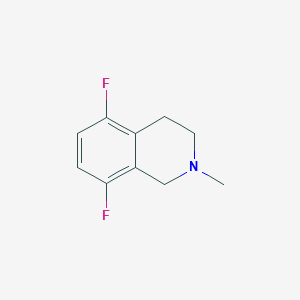
5,8-Difluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Difluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline is a fluorinated derivative of isoquinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the isoquinoline structure enhances its biological activity and provides unique chemical properties. This compound is of significant interest in medicinal chemistry and various industrial applications due to its potential therapeutic benefits and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Difluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5,8-Difluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydro derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions, particularly involving the fluorine atoms, are common.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities and chemical properties.
Aplicaciones Científicas De Investigación
5,8-Difluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and as a component in liquid crystals and dyes.
Mecanismo De Acción
The mechanism of action of 5,8-Difluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The compound can interfere with enzyme catalysis, disrupt cellular processes, and induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydroisoquinoline: A non-fluorinated analog with similar structural features but different biological activity.
6-Fluoro-1,2,3,4-tetrahydro-2-methylquinoline: Another fluorinated derivative with distinct chemical properties and applications.
Fluoroquinolines: A broader class of compounds with a wide range of antibacterial and antineoplastic activities.
Uniqueness: 5,8-Difluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline stands out due to the specific positioning of the fluorine atoms, which significantly influences its reactivity and biological activity. This unique substitution pattern enhances its potential as a therapeutic agent and a versatile building block in organic synthesis.
Propiedades
Fórmula molecular |
C10H11F2N |
|---|---|
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
5,8-difluoro-2-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C10H11F2N/c1-13-5-4-7-8(6-13)10(12)3-2-9(7)11/h2-3H,4-6H2,1H3 |
Clave InChI |
NPRBSSUGOPVFFP-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2=C(C=CC(=C2C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


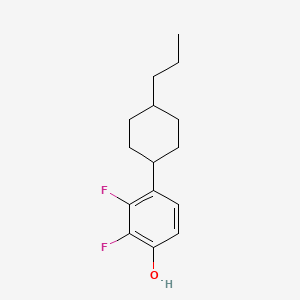
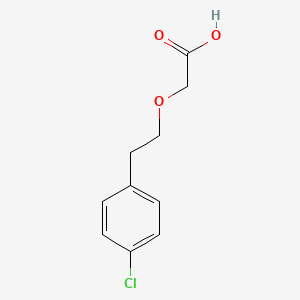
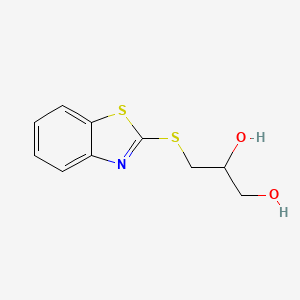
![1-Phenyl-4h-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5(6h)-one](/img/structure/B8645383.png)
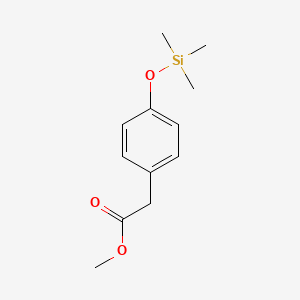

![4-chloro-N-[1-(1-naphthyl)ethyl]benzamide](/img/structure/B8645391.png)
